2-(Difluoromethoxy)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)benzylamine is an organic compound with the molecular formula C(_8)H(_9)F(_2)NO. It is characterized by the presence of a benzylamine group substituted with a difluoromethoxy group at the ortho position. This compound is primarily used as an intermediate in pharmaceutical synthesis and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)benzylamine typically involves the following steps:
Starting Material: The process begins with the selection of a suitable benzylamine derivative.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions. This can be achieved using difluoromethyl ethers in the presence of a base.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoromethoxy group. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: It can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethoxy)benzylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry: It is used in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property is particularly useful in drug design, where the compound can modulate the activity of target proteins by binding to their active sites or allosteric sites .
Comparison with Similar Compounds
2-(Methoxy)benzylamine: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Trifluoromethoxy)benzylamine: Contains a trifluoromethoxy group, which can significantly alter its chemical and biological properties.
Uniqueness: 2-(Difluoromethoxy)benzylamine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific pharmacological profiles .
Properties
IUPAC Name |
[2-(difluoromethoxy)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXXUJUQXAOYPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947255 |
Source
|
Record name | 1-[2-(Difluoromethoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243863-36-7 |
Source
|
Record name | 1-[2-(Difluoromethoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Difluoromethoxy)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.